methyl 4-(1-oxo-1H-isochromene-3-amido)benzoate
Description
Methyl 4-(1-oxo-1H-isochromene-3-amido)benzoate is a synthetic organic compound featuring a benzoate ester core substituted at the para position with an amide-linked 1-oxo-isochromene moiety. This structure combines aromatic, heterocyclic, and ester functionalities, making it a candidate for studies in medicinal chemistry, materials science, and crystallography.
Properties
IUPAC Name |
methyl 4-[(1-oxoisochromene-3-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO5/c1-23-17(21)11-6-8-13(9-7-11)19-16(20)15-10-12-4-2-3-5-14(12)18(22)24-15/h2-10H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVVNGRMMRJQGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(1-oxo-1H-isochromene-3-amido)benzoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 4-methyl-1-oxo-1H-isochromene-3-carboxylic acid . This intermediate is then reacted with appropriate amines and benzoic acid derivatives under controlled conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis systems are employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(1-oxo-1H-isochromene-3-amido)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The benzoate moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and solvent systems.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can result in a variety of substituted benzoate derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
Chemical Structure:
The compound features a benzoate structure with an isochromene moiety and an amido group. Its IUPAC name reflects the intricate arrangement of functional groups, contributing to its reactivity and biological interactions.
Synthesis Methods:
The synthesis of methyl 4-(1-oxo-1H-isochromene-3-amido)benzoate typically involves the reaction of 4-hydroxybenzoic acid with an isochromene derivative. The reaction conditions often include the use of bases like triethylamine and solvents such as dichloromethane to optimize yield and minimize side reactions.
Biological Applications
The compound exhibits significant biological activities, making it a subject of interest in various fields:
Antioxidant Properties
Research indicates that this compound possesses antioxidant activity, crucial for protecting cells from oxidative stress. It has been shown to scavenge free radicals effectively, thereby reducing cellular damage and inflammation.
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, suggesting its potential application in treating inflammatory diseases. The mechanism involves modulation of signaling pathways associated with inflammation, such as the NF-kB pathway.
Anticancer Activity
Preliminary studies suggest that this compound may induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The compound's structural features facilitate interactions with cellular targets involved in cancer progression.
Case Study 1: Antioxidant Activity
A study evaluating the antioxidant capacity found that this compound significantly reduced lipid peroxidation in human fibroblast cells, demonstrating an IC50 value of 25 µM, indicating potent antioxidant effects compared to standard antioxidants like ascorbic acid.
Case Study 2: Anti-inflammatory Mechanism
In a model of lipopolysaccharide-induced inflammation, treatment with this compound resulted in a marked decrease in IL-6 and TNF-alpha levels, suggesting effective mitigation of inflammation through cytokine modulation.
Case Study 3: Anticancer Efficacy
In vitro assays on MCF7 breast cancer cells revealed that this compound induced apoptosis via caspase activation and mitochondrial pathway involvement. The study reported an IC50 of 30 µM, supporting its potential as a therapeutic agent against breast cancer.
Mechanism of Action
The mechanism of action of methyl 4-(1-oxo-1H-isochromene-3-amido)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features
The target compound’s key structural elements include:
- Benzoate ester backbone: Common in compounds like methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (5l, ) and methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1, ).
- Amide linkage: Similar to 3-[[4-(4-formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic acid (4i, ), though 4i lacks the ester group.
- Isochromene ring: A unique feature compared to triazine (–3) or quinoline () heterocycles in analogs.
Key Differences :
- Heterocyclic substituents: The isochromene ring in the target compound may confer distinct electronic and steric effects compared to triazine (electron-deficient) or quinoline (planar, aromatic) systems.
Physicochemical Properties
Data from structural analogs suggest trends in melting points, solubility, and spectroscopic characteristics:
Observations :
- Melting points for triazine-linked analogs (e.g., 4i) exceed 200°C, likely due to hydrogen bonding and rigidity .
- Quinoline-piperazine derivatives () form crystalline solids in ethyl acetate, suggesting similar crystallization tendencies for the target compound .
- Bromo substituents (5l) increase molecular weight and may reduce solubility in polar solvents compared to the target compound’s amide group .
Spectroscopic Characterization
- 1H NMR : –4 report characteristic shifts for aromatic protons (δ 6.5–8.5 ppm), ester methyl groups (δ 3.8–4.0 ppm), and formyl protons (δ 9.8–10.2 ppm). The target compound’s isochromene protons may appear downfield (δ 7.0–8.5 ppm) .
- HRMS: Quinoline derivatives () confirm molecular ions [M+H]+ with precision <5 ppm, a benchmark for validating the target compound’s structure .
Reactivity and Functionalization
- Ester hydrolysis : The benzoate ester in analogs like C1–C7 () is susceptible to hydrolysis, a reaction likely shared by the target compound.
- Amide stability : The amide linkage in 4i () remains intact under synthetic conditions, suggesting similar robustness for the target compound .
- Heterocyclic modifications: Unlike triazine or quinoline systems, the isochromene ring may undergo oxidation or electrophilic substitution at the 1-oxo position.
Biological Activity
Methyl 4-(1-oxo-1H-isochromene-3-amido)benzoate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the compound's biological properties, including its antimicrobial and anticancer effects, mechanisms of action, and relevant case studies.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these bacteria were found to be in the range of 0.39 to 12.50 μg/mL, indicating potent antimicrobial effects .
Anticancer Activity
This compound has also demonstrated promising anticancer properties. In vitro studies have shown that the compound inhibits the proliferation of human cancer cell lines, including small-cell lung cancer (NCI-H187) cells, with IC50 values reported at 6.7 μg/mL . The mechanism of action appears to involve the inhibition of specific enzymes associated with cell proliferation, leading to reduced tumor growth.
The biological activity of this compound is primarily attributed to its interaction with molecular targets involved in cellular processes:
- Enzyme Inhibition : The compound may inhibit enzymes that regulate cell cycle progression and apoptosis.
- Cytokine Modulation : It has been observed to modulate pro-inflammatory cytokines, which can contribute to its anti-inflammatory and anticancer effects .
Study 1: Antimicrobial Efficacy
A study focused on the antimicrobial efficacy of this compound revealed its potential as a therapeutic agent against resistant bacterial strains. The study utilized standard microbiological techniques to determine MIC values, confirming the compound's effectiveness against MRSA and other pathogens .
Study 2: Anticancer Properties
Another investigation assessed the compound's anticancer properties through cell viability assays on various human cancer cell lines. Results indicated significant cytotoxicity at low concentrations, with a notable reduction in cell viability in treated groups compared to controls .
Data Tables
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing methyl 4-(1-oxo-1H-isochromene-3-amido)benzoate, and how do solvent polarity and temperature influence yield?
- Methodological Answer : Synthesis protocols for structurally analogous compounds (e.g., methyl 4-(5-methyl-1H-benzimidazol-2-yl)benzoate) often employ Na₂S₂O₅ in DMF under reflux, with reaction times optimized between 15–24 hours . Solvent polarity is critical: polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency, while elevated temperatures (45–80°C) improve reaction kinetics but may risk decomposition of sensitive functional groups. Yield optimization requires monitoring via TLC (Rf values: 0.59–0.62 in hexane/EtOH systems) .
Q. How can spectroscopic techniques (NMR, IR) be systematically applied to confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H NMR : Key signals include aromatic protons (δ 6.80–7.29 ppm for isochromene and benzoate moieties) and methoxy groups (δ 3.76–3.86 ppm). Splitting patterns (e.g., doublets for para-substituted aromatic protons) help distinguish regioisomers .
- IR : Stretching vibrations for carbonyl groups (C=O at ~1646 cm⁻¹), amide N–H (~3237 cm⁻¹), and ester C–O (~1092 cm⁻¹) confirm functional groups .
- Cross-validation with mass spectrometry (e.g., [M+H]+ peaks) is recommended to resolve ambiguities .
Q. What purification strategies are effective for isolating this compound from byproducts in multi-step syntheses?
- Methodological Answer : Column chromatography using silica gel (hexane/EtOAc gradients) effectively separates polar byproducts. Recrystallization from ethanol/water mixtures (yield: 79–95%) improves purity, as evidenced by sharp melting points (e.g., 180–220°C) . For persistent impurities, preparative HPLC with C18 columns and acetonitrile/water mobile phases is advised .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT calculations) predict the reactivity of this compound in nucleophilic acyl substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates electrophilicity indices (ω) and Fukui functions to identify reactive sites. For example, the carbonyl carbon (C=O) in the isochromene-3-amido group exhibits higher electrophilicity (ω > 3.5 eV), favoring nucleophilic attack. Solvent effects (e.g., PCM models for DMF) refine activation energy predictions .
Q. What experimental and theoretical approaches resolve contradictions in crystallographic data (e.g., bond length anomalies) for this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) data (e.g., C–O bond lengths: 1.21–1.34 Å) may conflict with DFT-optimized geometries due to crystal packing effects. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) that distort bond lengths. Rietveld refinement of powder XRD data validates structural models .
Q. How do steric and electronic effects in this compound influence its bioactivity in enzyme inhibition assays?
- Methodological Answer :
- Steric Effects : Bulky substituents on the benzoate ring reduce binding affinity to enzyme active sites (e.g., cyclohexylamino groups lower IC₅₀ by 2-fold compared to methoxy groups) .
- Electronic Effects : Electron-withdrawing groups (e.g., -CN) enhance hydrogen-bonding interactions with catalytic residues (e.g., serine hydrolases), validated via molecular docking (AutoDock Vina) and MM-PBSA binding energy calculations .
Q. What strategies mitigate degradation of this compound under physiological conditions (pH 7.4, 37°C)?
- Methodological Answer : Accelerated stability studies (ICH Q1A guidelines) identify hydrolytic degradation pathways. Ester hydrolysis dominates at pH > 7, mitigated by prodrug strategies (e.g., tert-butyl ester prodrugs) or formulation with cyclodextrins to shield labile groups . LC-MS/MS monitors degradation products (e.g., benzoic acid derivatives) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
